molecular formula C55H103N3O17 B1229646 Primycin

Primycin

Cat. No. B1229646
M. Wt: 1078.4 g/mol
InChI Key: NYWSLZMTZNODJM-YZTBHFOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine is a natural product found in Saccharomonospora azurea and Actinomyces with data available.

Scientific Research Applications

Interaction with Cellular Components

  • Primycin inhibits the growth of Euglena gracilis and Astasia longa, with adaptation occurring after a period that depends on the concentration of primycin. It interacts with nucleic acids in cells, possibly affecting single-stranded forms more significantly (Blum, 1965).
  • The antibiotic increases the permeability of Bacillus subtilis cell membranes, influencing the cell's ATPase activity, suggesting its primary target is the cell membrane in Gram-positive microorganisms (Horváth, Kramer, Bauer, & Büki, 1979).

Effects on Muscle and Nerve Cells

  • Primycin induces a concentration and time-dependent depolarization in frog skeletal muscle, affecting the muscle's surface membrane and action potentials (Gesztelyi, Kónya, & Kövér, 1980).
  • It enhances the resting release of acetylcholine from nerve terminals, an effect linked to its influence on potassium conductance and membrane depolarization (Ádám‐Vizi, Horváth, & Vizi, 1980).

Toxicology and Cytotoxicity

  • In vitro studies on animal hepatocytes and human red blood cells show that primycin-sulphate affects cellular membrane integrity and ion channel activity. It exhibits high acute toxicity in parenteral administration to various animals (Pénzes et al., 2017).

Chemical Properties and Structural Studies

  • Primycin undergoes translactonization, transforming into water-soluble compounds without changing its molecular weight, as revealed by NMR spectroscopy (Frank, Dékány, & Pelczer, 1992).
  • The role of various fatty acids on primycin production by Saccharomonospora azurea was studied, highlighting the impact of these acids on antibiotic production (Kovacs et al., 2019).

Interaction with Fungi and Antibiotics

  • Primycin shows variable antifungal activities against different fungi and has a synergistic effect when combined with certain statins, suggesting potential in treating fungal infections (Nyilasi et al., 2010).

properties

Product Name

Primycin

Molecular Formula

C55H103N3O17

Molecular Weight

1078.4 g/mol

IUPAC Name

2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine

InChI

InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1

InChI Key

NYWSLZMTZNODJM-YZTBHFOCSA-N

Isomeric SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O

SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O

Canonical SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O

synonyms

primycin

Origin of Product

United States

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